N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide
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Overview
Description
AZSMO-23 is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1). It acts by blocking hKv4.3-hKChIP2.2, hCav3.2 and hKv1.5 and activating hCav1.2/β2/α2δ.
Scientific Research Applications
Antimicrobial Activity
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide derivatives have been found to possess significant antimicrobial properties. For example, derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole have shown in vitro antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
These compounds have also been studied for their corrosion inhibition potential. A study exploring heterocyclic benzimidazole derivatives demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic solutions, highlighting their industrial applications in corrosion protection (Rouifi et al., 2020).
Antiviral Properties
Research indicates that benzimidazole derivatives, including those similar to N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide, have antiviral activities. These compounds have been tested against Tobacco mosaic viruses and Sunhemp rosette viruses, showing significant antiviral activities (Tewari & Mishra, 2006).
Antiproliferative and Apoptosis-Inducing Agents
These compounds are also being explored for their potential in cancer treatment. Derivatives have shown antiproliferative activity against various human cancer cell lines and have induced cell apoptosis, suggesting their use in oncology (Zhang et al., 2018).
Enzyme Inhibition
They are also recognized for their enzyme inhibitory properties. For instance, small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), which include similar compounds, have shown a range of activity, suggesting their use in treating metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
properties
CAS RN |
496793-75-0 |
---|---|
Product Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide |
Molecular Formula |
C19H13ClN4O |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-8-7-13(22-19(25)12-4-3-9-21-11-12)10-14(15)18-23-16-5-1-2-6-17(16)24-18/h1-11H,(H,22,25)(H,23,24) |
InChI Key |
SLWFSDGDCCUXDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZSMO-23 N-(3-(1H-benzimidazol-2-yl)-4-chlorophenyl)pyridine-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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